molecular formula C15H22N2O3S2 B2819113 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea CAS No. 2415513-03-8

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea

Cat. No.: B2819113
CAS No.: 2415513-03-8
M. Wt: 342.47
InChI Key: HZYZAVPRKMUZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a urea derivative that has been synthesized using various methods. It has been found to possess significant biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and pathways involved in disease progression. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and immunomodulatory properties. The compound has also been found to regulate various metabolic pathways, including glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea is its broad-spectrum activity against various diseases. The compound has also been found to possess low toxicity and good bioavailability. However, the compound is relatively unstable and requires careful storage and handling.

Future Directions

There are several future directions for research on 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea. One of the major areas of research is the development of more efficient and cost-effective synthesis methods. Additionally, more studies are needed to elucidate the exact mechanism of action of the compound and to identify its potential therapeutic targets. Further studies are also needed to evaluate the safety and efficacy of the compound in vivo and to determine its pharmacokinetic properties. Finally, the compound's potential use in combination therapies and its synergy with other drugs should be investigated.
In conclusion, this compound is a promising compound with significant potential for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea involves the reaction of 6-hydroxy-1,4-dithiepan-6-ylmethanol with 4-methoxybenzyl isocyanate in the presence of a base. The reaction yields the desired compound in good yield and purity. This method has been optimized and modified by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea has been extensively studied for its potential therapeutic properties. It has been found to possess significant antimicrobial, antifungal, and antitumor activities. The compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Properties

IUPAC Name

1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-20-13-4-2-12(3-5-13)8-16-14(18)17-9-15(19)10-21-6-7-22-11-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYZAVPRKMUZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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